The core of lenvatinib's action lies in its ability to inhibit multiple receptor tyrosine kinases (RTKs). The table below summarizes its key targets and the functional consequences of their inhibition.
| Target | Primary Functional Role | Consequence of Inhibition |
|---|---|---|
| VEGFR1/2/3 (Ki: 1.3, 0.74, 0.71 nM) [1] [2] | Angiogenesis, vascular permeability | Suppresses formation of new tumor blood vessels, inducing tumor hypoxia and cell death [3] [4]. |
| FGFR1/2/3/4 (Ki: 22, 8.2, 15, 14 nM) [1] | Tumor cell proliferation, angiogenesis, drug resistance | Reduces tumor cell growth and helps overcome resistance to VEGF pathway inhibition [4] [5]. |
| PDGFRα | Pericyte recruitment, vessel stabilization | Compromises stability of tumor vasculature [6]. |
| RET | Oncogenic driver in thyroid cancer | Directly inhibits proliferation in RET-driven cancers [3]. |
| KIT | Cell proliferation/survival | Contributes to anti-proliferative activity [3]. |
This compound binds to the kinase domains of its targets in a unique Type V conformation, which differs from other kinase inhibitors like sorafenib (a Type II inhibitor) [4] [5]. This distinct binding pattern, particularly to the ATP-binding site in the "DFG-in" conformation of VEGFR2, is associated with its high specificity and potent activity [4].
The following diagram illustrates the key signaling pathways inhibited by this compound and their roles in tumor progression:
This compound inhibits key signaling pathways in cancer
Preclinical studies across various cancer types have validated this compound's efficacy and explored its combination with other therapies.
This protocol evaluates the direct anti-proliferative and pro-apoptotic effects of this compound on cancer cells.
This model tests the anti-tumor activity of this compound in a living organism, highlighting its anti-angiogenic effects.
This compound is being extensively studied in combination with immune checkpoint inhibitors (ICIs) like pembrolizumab.
This compound's multi-targeted profile and distinct mechanism provide a robust backbone for monotherapy and a rational basis for combination strategies. Future research will focus on identifying predictive biomarkers and optimizing its use within combination regimens to further improve patient outcomes.
Lenvatinib exerts its anti-tumor effects through a multi-pronged mechanism, primarily by targeting both the VEGFR and FGFR signaling pathways.
The following diagram illustrates the core signaling pathways inhibited by this compound and its biological consequences on a tumor cell.
The profound anti-angiogenic effect of this compound via dual VEGFR/FGFR inhibition has been demonstrated in various in vitro and in vivo models.
This experiment evaluates the compound's ability to disrupt the formation of capillary-like structures by endothelial cells, a key step in angiogenesis [1].
This assay measures the formation of new blood vessels in vivo in response to angiogenic factors [1].
The strong pharmacodynamic profile of this compound translates into its established clinical efficacy and informs rational combination strategies.
The following table consolidates key quantitative findings from preclinical studies.
| Experimental Model | Key Measured Outcome | Result with this compound | Context / Comparison |
|---|
| In Vitro Kinase Assay [7] | Inhibition constant (Kᵢ) | VEGFR2: 0.7-1.3 nM FGFR1: 8-22 nM | Demonstrates high potency and broad targeting. | | In Vivo Matrigel Plug Assay [1] | Inhibition of bFGF-driven angiogenesis | Effective at 3 mg/kg | Sorafenib was effective only at a higher dose of 30 mg/kg. | | Plasma Biomarker in Mice [1] | Increase in FGF23 (FGFR inhibition biomarker) | Significantly increased | Sorafenib (a VEGFR inhibitor) did not increase FGF23, confirming this compound's unique dual-targeting. |
| Cancer Model | Animal Model | Key Findings / Mechanism | Combination Therapy | Citation |
|---|---|---|---|---|
| Hepatocellular Carcinoma (HCC) | N1S1 HCC rats | LEN-TACE: Significant tumor reduction vs systemic LEN/control; increased cancer cell death; minimal side effects [1] [2]. | This compound-eluting Microspheres (LEN-EM) for TACE [1] [2] | |
| HCC | Mouse model | LEN + Aspirin: Stronger antitumor effect vs monotherapy; regulated p-AKT, p-ERK, p-MEK; no significant adverse events [3]. | Aspirin [3] | |
| Small-Cell Lung Cancer | BALB/c nude mice | Reduced tumor growth via inhibition of KIT and VEGFR signaling [4] [5]. | - | |
| Breast Cancer & Melanoma | BALB/c nude mice | Reduced proliferation, angiogenesis, lymphangiogenesis; strong reduction of microvessel density in primary & metastatic tumors [4] [5]. | - | |
| Malignant Pleural Mesothelioma | SCID mice | Enhanced survival via inhibition of FGFR1 and VEGFR2 signaling [4] [5]. | - | |
| Lung Cancer (EGFR wild-type) | SCID mice | Inhibition of angiogenesis; shrinkage of tumor metastases; prolonged survival [4] [5]. | - | |
| Sarcomas | BALB/c nude mice | No direct anti-tumor effect on sarcoma cells; delayed tumor growth by reducing capillary density and tumor volume [4]. | - | |
| Thyroid Cancer | Nude mice | Inhibition of tumor proliferation and angiogenesis, including in models with CCDC6-RET and FGFR/RET signaling [5]. | - |
This compound is a multi-target tyrosine kinase inhibitor. Its primary anti-tumor effects, observed in these in vivo models, are largely due to its potent inhibition of key receptors involved in angiogenesis and tumor progression [4] [6] [7].
The diagram below illustrates its key molecular targets and the downstream effects that contribute to its efficacy.
For researchers, here is a detailed methodology from a key study that demonstrated the efficacy of locoregional delivery of this compound [1] [2].
Lenvatinib is based on a quinoline-6-carboxamide core structure, which is central to its function as a multi-targeted tyrosine kinase inhibitor [1]. The systematic IUPAC name and key physicochemical properties are summarized in the following table.
| Property | Description |
|---|---|
| Systematic IUPAC Name | 4-{3-chloro-4-[(cyclopropylcarbamoyl)amino]phenoxy}-7-methoxyquinoline-6-carboxamide [1] [2] |
| Molecular Formula | C21H19ClN4O4 [1] [2] [3] |
| Average Mass | 426.86 g/mol [1] [2] [3] |
| XLogP | 2.47 [3] |
| Hydrogen Bond Donors | 3 [3] |
| Hydrogen Bond Acceptors | 6 [3] |
| Topological Polar Surface Area | 115.57 Ų [3] |
| SMILES | COc1cc2nccc(c2cc1C(=O)N)Oc1ccc(c(c1)Cl)NC(=O)NC1CC1 [3] |
| InChIKey | WOSKHXYHFSIKNG-UHFFFAOYSA-N [1] [3] |
This compound acts as a multi-targeted tyrosine kinase inhibitor. Its potency against key receptors is quantified by inhibition constants (Ki) and half-maximal inhibitory concentrations (IC₅₀), as shown in the table below [4].
| Target | Ki (nM) | Reported IC₅₀ (nM) |
|---|---|---|
| VEGFR2 (KDR) | 0.74 [4] | - |
| VEGFR3 (FLT4) | 0.71 [4] | - |
| VEGFR1 (FLT1) | 1.3 [4] | - |
| RET | 1.5 [4] | - |
| FGFR2 | 8.2 [4] | - |
| FGFR4 | 14 [4] | - |
| FGFR3 | 15 [4] | - |
| FGFR1 | 22 [4] | - |
| KIT | 11 [4] | - |
| PDGFRα | - | ~51 [5] |
The diagram below illustrates the core quinoline carboxamide structure of this compound and its key molecular interactions.
The quinoline carboxamide core and key substituents of this compound enable multi-kinase inhibition.
An optimized, industry-favorable synthesis of this compound is outlined below [4]. This route begins with commercially available starting materials and achieves a high overall yield.
Optimized industrial synthesis of this compound, proceeding via a key urea intermediate [4].
This compound exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases involved in tumor proliferation and angiogenesis [5]. The primary targets and consequences are visualized below.
This compound inhibits tumor growth by blocking multiple kinase-driven pathways for angiogenesis and proliferation [5].
| Aspect | Details |
|---|---|
| Protein Binding Percentage | 97% to 99% (commonly reported as >98%) [1] [2] |
| Primary Binding Protein | Albumin [3] [4] |
| Concentration Dependence | Binding is independent of drug concentration [3] |
| Impact of Hepatic/Renal Function | Binding is not influenced by impaired hepatic or renal function [1] |
The following detailed methodology is adapted from a validated study that quantified total and unbound lenvatinib in human serum using Equilibrium Dialysis followed by LC-MS/MS analysis [4].
The following diagram illustrates the journey of this compound in the bloodstream and the central role of its high protein binding in determining its distribution and activity.
The diagram above shows that the high protein binding of this compound creates a significant reservoir of drug in the blood. Only the small unbound fraction is pharmacologically active and able to distribute to tissues and reach its targets [4]. This binding is reversible and maintains a dynamic equilibrium between bound and unbound drug.
Numerous clinical studies have confirmed the superior efficacy of the lenvatinib-ICI combination compared to this compound monotherapy. The tables below summarize the key efficacy and safety outcomes from recent analyses.
Table 1: Summary of Efficacy Outcomes from Clinical Analyses
| Analysis Type | Overall Survival (OS) | Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Citation |
|---|---|---|---|---|---|
| Meta-Analysis (8 Phase III Trials) | HR: 0.71 (95% CI: 0.62-0.82) | HR: 0.62 (95% CI: 0.54-0.71) | OR: 3.93 (95% CI: 2.64-5.85) | Not reported | [1] |
| Real-World Study (BCLC-B HCC) | Median OS: 30.9 months (vs 13.0 months with TACE alone) | Median PFS: 12.3 months (vs 8.3 months with TACE alone) | 61.5% | 92.3% | [2] |
| Multi-Omics Efficacy Analysis | Not reported | Not reported | Pooled ORR: 38.0% | Pooled DCR: 79.0% | [3] |
Table 2: Safety Profile and Administration Timing
| Aspect | Key Findings | Citation |
|---|---|---|
| Grade 3-5 TRAEs | No significant increase vs sorafenib/lenvatinib monotherapy (RR: 1.13; 95% CI: 0.96-1.33) | [1] |
| Serious TRAEs | Significantly increased with combination therapy (RR: 1.97; 95% CI: 1.50-2.60) | [1] |
| Common Adverse Events | AST elevation (51.6%), hypertension (33.0%), ALT elevation (26.4%), decreased appetite (25.3%) | [4] |
| Timing of Administration | Synchronous administration of this compound and PD-1 inhibitor significantly improved OS and PFS over asynchronous administration | [5] |
The powerful synergy of this combination stems from the complementary actions of this compound and ICIs on the tumor and its microenvironment.
Multi-Targeted Tyrosine Kinase Inhibition by this compound: this compound inhibits a broad spectrum of kinases, including VEGFR 1-3, FGFR 1-4, PDGFRα, RET, and KIT [6] [7]. This leads to:
Immcheckpoint Checkpoint Blockade: ICIs (e.g., anti-PD-1 antibodies) block the interaction between PD-1 on T-cells and PD-L1 on tumor cells. This reverses T-cell exhaustion and reactivates the host immune system to recognize and kill cancer cells [3].
Synergistic Effect: this compound's remodeling of the tumor microenvironment—normalizing blood vessels and reducing immunosuppression—creates a more favorable setting for the re-invigorated T-cells from ICI therapy to effectively attack the tumor [6] [7] [3]. The following diagram illustrates this synergistic relationship.
For researchers aiming to validate these mechanisms and efficacy, here are key methodological considerations.
Table 3: Key Components of In Vitro and In Vivo Experimental Protocols
| Component | Protocol Details | Rationale & Application |
|---|---|---|
| In Vivo Models | Use immunocompetent mouse models (e.g., Hepa1-6, RIL-75) syngeneic to C57/L mice. | Essential for studying drug effects on the intact immune system and tumor-immune cell interactions [3]. |
| Drug Administration | This compound: Oral gavage, typically 4-10 mg/kg daily. ICIs (anti-PD-1): Intraperitoneal injection, typically 5-10 mg/kg every 2-3 days. | Standardized dosing for combination therapy studies in mouse models [3]. | | Endpoint Analysis | Tumor volume measurement, immunofluorescence/histochemistry (CD8, CD4, FoxP3), flow cytometry for immune cell populations. | Quantifies tumor growth inhibition and changes in the tumor immune microenvironment [3]. |
Clinical Trial and Real-World Study Design The workflow for clinical validation typically involves a structured approach from trial design to data analysis, as outlined below.
Despite promising results, challenges remain. A primary focus of ongoing research is understanding and overcoming resistance.
For drug development professionals, the this compound-ICI combination is a robust first-line strategy for advanced HCC. The key to its success lies in the synergistic multi-targeted inhibition and immunomodulation. Future work should focus on optimizing combination sequences, managing toxicity, and discovering biomarkers to guide personalized therapy and overcome resistance.
Lenvatinib is an oral multikinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors and other proangiogenic and oncogenic pathway-related kinases [1]. Its pharmacokinetics are significantly altered in patients with severe hepatic impairment (Child-Pugh C).
A dedicated open-label, single-dose study assessed the pharmacokinetics of this compound in subjects with varying degrees of hepatic function [2]. The key findings were:
The changes in exposure for total plasma concentrations were generally less pronounced than for free concentrations, suggesting alterations in plasma protein binding in subjects with severe hepatic impairment [2].
The following table summarizes the recommended starting doses of this compound for patients with severe hepatic impairment (Child-Pugh C), stratified by cancer type. No dose adjustment is recommended for patients with mild to moderate (Child-Pugh A or B) hepatic impairment [3].
| Cancer Indication | Normal Hepatic Function (Starting Dose) | Severe Hepatic Impairment / Child-Pugh C (Starting Dose) |
|---|---|---|
| Differentiated Thyroid Cancer (DTC) | 24 mg once daily [3] | 14 mg once daily [3] |
| Renal Cell Carcinoma (RCC) (in combination with pembrolizumab or everolimus) | 18 mg or 20 mg once daily* [3] | 10 mg once daily [3] | | Endometrial Carcinoma (EC) (in combination with pembrolizumab) | 20 mg once daily [3] | 10 mg once daily [3] | | Hepatocellular Carcinoma (HCC) | 12 mg (≥60 kg) or 8 mg (<60 kg) once daily [3] | No recommended dose; use is contraindicated in moderate to severe impairment [4] [5] |
Note: The dose for RCC depends on the combination therapy: 20 mg with pembrolizumab; 18 mg with everolimus [3].
For patients with HCC, the prescribing information is more restrictive. There is no recommended dose for patients with moderate (Child-Pugh B) or severe (Child-Pugh C) hepatic impairment, and this compound is not indicated for this patient population [4] [5].
This protocol is based on the pivotal clinical study that informed the dose adjustment guidelines [2].
1. Study Objective: To characterize the single-dose pharmacokinetics of this compound in subjects with varying degrees of hepatic impairment compared to subjects with normal hepatic function.
2. Subject Classification:
3. Dosing and Sample Collection:
4. Bioanalytical Method:
5. Pharmacokinetic and Statistical Analysis:
Effective management of adverse events (AEs) is crucial to ensure patients can continue treatment at the highest possible dose for maximum therapeutic benefit [1]. The following workflow outlines the general management strategy.
The management strategy for specific, clinically important AEs is detailed in the table below, based on prescribing information and expert consensus [3] [1].
| Adverse Reaction | Recommended Dose Modification |
|---|
| Hypertension | Grade 3: Withhold until controlled to Grade ≤2 with antihypertensive therapy. Resume at a reduced dose. Grade 4: Permanently discontinue. | | Cardiac Dysfunction | Grade 3: Withhold until improvement to Grade 0-1. Resume at a reduced dose or discontinue. Grade 4: Permanently discontinue. | | Hepatotoxicity | Grade 3 or 4: Withhold until improvement to Grade 0-1. Resume at a reduced dose or discontinue. Permanently discontinue for hepatic failure. | | Proteinuria | ≥2 g/24 hours: Withhold until proteinuria is ≤2 g/24 hours. Resume at a reduced dose. Nephrotic Syndrome: Permanently discontinue. | | GI Perforation or Fistula | Any Grade: Permanently discontinue for GI perforation. Grade 3 or 4 Fistula: Permanently discontinue. | | Other Persistent/Intolerable AEs | Grade 2 or 3: Withhold until improvement to Grade 0-1. Resume at a reduced dose. Grade 4: Permanently discontinue (except non-life-threatening lab abnormalities). |
The management of this compound in patients with hepatic impairment is a critical component of safe and effective therapy. Dose adjustments are mandatory in severe hepatic impairment for all indications except HCC, for which the drug is not recommended. Proactive monitoring, early intervention for adverse events, and strategic dose modifications using the provided protocols are essential to maximize treatment duration and clinical outcomes for patients.
This compound is a novel multi-targeted tyrosine kinase inhibitor that has demonstrated significant efficacy in the treatment of various cancers, including radioiodine-refractory differentiated thyroid cancer, advanced renal cell carcinoma, and unresectable hepatocellular carcinoma. As a receptor tyrosine kinase inhibitor, this compound targets vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), RET, and KIT, thereby inhibiting tumor angiogenesis and proliferation [1] [2]. The critical pharmacological properties of this compound include high oral bioavailability (98-99%), protein binding concentration independence, a terminal half-life of approximately 28 hours, and metabolism primarily via CYP3A4 enzymes [3] [2]. These characteristics, combined with its narrow therapeutic window and significant inter-patient variability, necessitate precise and accurate bioanalytical methods for therapeutic drug monitoring.
Inter-laboratory cross-validation represents a crucial component in the bioanalytical method validation process, particularly for global clinical trials where sample analysis occurs across multiple sites. The primary objective of cross-validation is to ensure that assay data generated from different laboratories remain comparable and consistent throughout clinical studies, thereby guaranteeing the reliability and reproducibility of pharmacokinetic and pharmacodynamic data [4] [5]. For this compound, this process is especially important given the expanding clinical applications of the drug and the need for standardized quantification methods across research institutions and clinical laboratories. Successful cross-validation establishes method robustness and transferability, providing confidence in the data generated from multi-center clinical trials and supporting regulatory submissions for new drug applications or label expansions.
Before initiating inter-laboratory cross-validation, each participating laboratory must first conduct a comprehensive method validation to establish that their individual this compound assay meets predefined performance characteristics. The method validation process should be conducted in accordance with established bioanalytical guidelines, such as those published by the United States Food and Drug Administration (US-FDA) and other regulatory agencies [6]. For this compound quantification in human plasma using LC-MS/MS, several key parameters require rigorous assessment, including selectivity, linearity, accuracy, precision, recovery, and stability under various conditions. Each of these parameters must fall within established acceptance criteria to ensure the method's suitability for clinical sample analysis.
Table 1: Key Validation Parameters for this compound Bioanalytical Methods
| Validation Parameter | Experimental Design | Acceptance Criteria |
|---|---|---|
| Selectivity/Specificity | Analysis of blank plasma from at least 6 sources | Peak interference <20% of LLOQ for this compound and <5% for IS |
| Linearity | Calibration curves across quantitative range | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | QC samples at LLOQ, low, mid, high concentrations | Within ±15% of nominal value (±20% for LLOQ) |
| Precision | Intra-day and inter-day replicates | CV ≤15% (≤20% for LLOQ) |
| Extraction Recovery | Comparison of extracted vs unextracted samples | Consistent and reproducible recovery |
| Stability | Short-term, long-term, freeze-thaw, processed | Within ±15% of nominal concentration |
The linearity and quantitative range of the this compound assay must be established using a minimum of six to eight non-zero calibration standards that adequately define the relationship between analyte concentration and instrument response. For this compound, the lower limit of quantification (LLOQ) should be established based on the anticipated trough concentrations in clinical samples, with typical values ranging from 1-5 ng/mL [4] [6]. The upper limit of quantification (ULOQ) should extend to encompass expected peak concentrations, which can exceed 1000 ng/mL in some patients [7]. The accuracy and precision of the method should be demonstrated using quality control (QC) samples prepared at a minimum of three concentration levels (low, medium, and high) analyzed in multiple batches across different days.
Table 2: Stability Requirements for this compound in Human Plasma
| Stability Type | Conditions | Acceptance Criteria |
|---|---|---|
| Short-term Temperature | Ambient temperature for 4-24 hours | Within ±15% of nominal concentration |
| Freeze-Thaw | Minimum of 3 cycles (-20°C or -70°C) | Within ±15% of nominal concentration |
| Long-Term | At least 4 weeks at storage temperature | Within ±15% of nominal concentration |
| Processed Sample | In autosampler conditions (4-10°C) | Within ±15% of nominal concentration |
| Stock Solution | Refrigerated (5±4°C) for 28 days | Stable with ≤15% deviation |
The extraction recovery of this compound and the internal standard should be consistent, precise, and reproducible at all QC levels, though it need not be 100%. Various extraction techniques have been successfully employed for this compound, including protein precipitation, liquid-liquid extraction, and solid phase extraction [4]. Each method has distinct advantages and limitations regarding efficiency, cleanliness, and throughput. Additionally, comprehensive stability assessments must demonstrate that this compound remains stable under various conditions, including short-term temperature exposure, long-term frozen storage, freeze-thaw cycles, and processed sample stability in the autosampler. These rigorous validation parameters collectively ensure the reliability of this compound quantification before proceeding to inter-laboratory cross-validation.
The inter-laboratory cross-validation of this compound assays should be conducted following successful completion of individual laboratory validations. A standardized protocol must be developed and distributed to all participating laboratories to ensure consistent execution of the cross-validation study. The experimental design typically involves the analysis of identical sets of quality control (QC) samples and pooled clinical study samples with blinded concentrations across all participating sites [4] [5]. These samples should be prepared centrally from a single lot of human plasma with documented this compound-free status to eliminate variability in matrix composition. The QC samples are generally prepared at three concentrations (low, medium, and high) spanning the quantitative range of the assay, while the clinical samples should represent a range of concentrations encountered in actual patient specimens.
The sample preparation protocol begins with the thawing of frozen human plasma samples at room temperature or in a refrigerated environment. Once thawed, samples should be mixed thoroughly using a vortex mixer to ensure homogeneity. For each sample, a precise aliquot (typically 50-100 μL) of plasma is transferred to an appropriate extraction tube. The internal standard solution (stable isotope-labeled this compound is preferred) is then added to each sample, followed by the selected extraction procedure. As noted in the search results, multiple extraction approaches have been successfully applied to this compound:
Following extraction, the sample extracts are typically evaporated to dryness under a gentle stream of nitrogen gas and reconstituted in an appropriate reconstitution solution compatible with the chromatographic system. Throughout the sample preparation process, proper quality control measures should be implemented, including the analysis of calibration standards, blank samples (without analyte or internal standard), and zero samples (with internal standard only) to ensure method performance.
The chromatographic separation of this compound and its internal standard should be performed using reverse-phase liquid chromatography with a suitable C18 column (e.g., Mightysil RP-18 GP, 4.6 × 250 mm, 5 μm) maintained at a stable temperature (typically 40°C) [6]. The mobile phase composition should be optimized to achieve adequate separation of this compound from potentially interfering substances, with common approaches including a gradient or isocratic elution with water containing 50 mM sodium dodecyl sulfate (pH 2.5) and acetonitrile (55.5:45, v/v) at a flow rate of 1.2 mL/min [6]. Alternative mobile phase compositions may include ammonium formate or acetate buffers with methanol or acetonitrile as organic modifiers.
For mass spectrometric detection, this compound is typically detected in positive ion electrospray mode using multiple reaction monitoring (MRM). The MS parameters should be optimized for each specific instrument but generally include:
The instrument performance should be verified each analysis day through system suitability tests, ensuring that retention times, peak shapes, and response factors meet predefined criteria before proceeding with sample analysis. The batch sequence should be designed to minimize analytical drift, typically by analyzing samples in randomized order with calibration standards and QC samples distributed throughout the sequence.
Following completion of the experimental phase, the data analysis process begins with the calculation of this compound concentrations in all QC and clinical samples using the calibration curves generated by each laboratory. The calibration curve is typically established using a linear regression model with appropriate weighting (commonly 1/x or 1/x²) to account for heteroscedasticity across the concentration range [6]. The calculated concentrations for all samples are then compiled centrally for statistical comparison across laboratories.
For QC samples, the accuracy should be calculated as the percentage difference between the measured concentration and the nominal concentration:
Accuracy (%) = (Measured Concentration / Nominal Concentration) × 100
For clinical study samples, the percentage bias between laboratories should be calculated using the following formula:
Percentage Bias (%) = [(Laboratory A Concentration - Laboratory B Concentration) / Mean Concentration] × 100
The acceptance criteria for cross-validation, as demonstrated in successful this compound studies, require that accuracy of QC samples falls within ±15.3% and percentage bias for clinical study samples remains within ±11.6% [4] [5]. These values are consistent with current bioanalytical method validation guidelines and ensure adequate method comparability across sites.
A comprehensive statistical analysis should be performed to evaluate the degree of agreement between laboratories. This typically includes descriptive statistics (mean, standard deviation, coefficient of variation) for all sample types across laboratories, analysis of variance (ANOVA) to assess inter-laboratory and intra-laboratory variability, and linear regression analysis to evaluate the correlation between results from different laboratories. Additionally, Bland-Altman analysis can be employed to visualize the agreement between methods by plotting the difference between paired measurements against their mean, with established limits of agreement.
The precision of the method across laboratories should be expressed as both within-laboratory precision (repeatability) and between-laboratory precision (reproducibility), calculated as follows:
Within-Laboratory CV (%) = (Within-Laboratory Standard Deviation / Overall Mean) × 100
Between-Laboratory CV (%) = (Between-Laboratory Standard Deviation / Overall Mean) × 100
For a successful cross-validation, both precision measures should generally fall within 15% for QC samples and clinical samples, except at the LLOQ where 20% is acceptable. The total error (sum of absolute value of bias and CV) should not exceed 30% for the method to be considered comparable across laboratories.
The final interpretation of the cross-validation study hinges on determining whether all participating laboratories generate comparable data for this compound concentrations in human plasma. The primary acceptance criteria require that the accuracy of QC samples across all laboratories falls within ±15% of their nominal concentrations, and the percentage bias for clinical study samples remains within ±20% when comparing results between any two laboratories [4] [5]. In the referenced this compound cross-validation study, these parameters were successfully met with accuracy within ±15.3% for QC samples and percentage bias within ±11.6% for clinical samples, demonstrating acceptable method comparability.
When evaluating results, if more than 5% of the sample comparisons (or more than 33% of comparisons at any single concentration level) fall outside the acceptance criteria, the cross-validation is considered failed, and investigation into the source of discrepancy is required. Common sources of variability between laboratories include differences in sample preparation techniques, variations in instrument response, inconsistencies in calibration curve fitting, and divergent data processing methods. The identification of specific outliers should trigger a root cause analysis involving verification of sample processing, instrument calibration, and data calculation procedures in the affected laboratories.
Upon successful completion of the cross-validation study, implementation guidelines should be established to ensure ongoing consistency in this compound quantification across participating laboratories throughout the clinical study duration. These guidelines should include:
The successful cross-validation of this compound assays enables researchers and clinicians to confidently compare data across different study sites and clinical trials, thereby supporting global drug development programs and potentially contributing to therapeutic drug monitoring strategies for optimizing this compound therapy in cancer patients [7] [3]. This harmonization is particularly important for this compound given the considerable inter-patient variability observed in drug levels, with trough concentrations ranging from 4.60 to 30.53 μg/L and peak concentrations varying from 65.10 to 263.64 μg/L even at consistent dosing [7].
The inter-laboratory cross-validation of this compound bioanalytical methods using LC-MS/MS represents a critical component in ensuring data comparability and reliability across multi-center clinical trials. The standardized protocols outlined in these application notes provide a framework for successful cross-validation, encompassing method validation, experimental design, sample analysis, and statistical evaluation. The demonstrated success of this approach for this compound, with accuracy within ±15.3% for QC samples and percentage bias within ±11.6% for clinical samples across multiple laboratories, confirms that this compound concentrations in human plasma can be effectively compared across different sites and studies [4] [5]. This harmonization ultimately supports the generation of robust clinical data, facilitates regulatory submissions, and contributes to the optimization of this compound therapy for cancer patients.
Lenvatinib (Lenvima) is an oral multi-targeted tyrosine kinase inhibitor approved for the treatment of radioactive iodine-refractory differentiated thyroid cancer (DTC), advanced renal cell carcinoma (RCC), unresectable hepatocellular carcinoma (HCC), and certain types of endometrial carcinoma [1] [2]. Its targets include vascular endothelial growth factor receptors (VEGFR 1-3), fibroblast growth factor receptors (FGFR 1-4), platelet-derived growth factor receptor alpha (PDGFRα), RET, and KIT [3] [2].
The determination of serum protein binding is a critical step in drug development because the unbound (free) drug concentration is pharmacologically active, influencing drug clearance, tissue distribution, and therapeutic efficacy [4]. Among various techniques, equilibrium dialysis is considered a gold standard, offering advantages such as minimal non-specific adsorption and high reliability for protein binding studies [4]. These Application Notes describe a validated, sensitive method for quantifying total and unbound this compound in human serum.
This method uses equilibrium dialysis to separate unbound this compound, followed by quantitative analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The following diagram illustrates the experimental workflow and the underlying protein binding principle:
The following table summarizes the typical instrument parameters used for the quantification of this compound.
Table 1: Standard LC-MS/MS Instrument Parameters
| Parameter | Specification |
|---|---|
| LC System | UPLC or HPLC System |
| Analytical Column | Symmetry Shield RP8 (e.g., 2.1 x 150 mm, 5 μm) or XSelect HSS T3 (2.1 mm × 100 mm, 2.5 μm) [4] [6] |
| Mobile Phase | A: 2 mM Ammonium Acetate (pH 4.0) [4] or Water (containing 5 mM Ammonium Acetate & 0.1% Formic Acid) [6] B: Acetonitrile (0.1% Formic Acid) [6] | | Elution | Isocratic or Gradient Elution (e.g., 60% A : 40% B for isocratic [4]) | | Flow Rate | 0.2 - 0.4 mL/min | | Injection Volume | 5 - 10 μL | | MS System | Triple Quadrupole Mass Spectrometer (e.g., API4000) | | Ionization Mode | Positive Electrospray Ionization (ESI+) | | MRM Transition (this compound) | m/z 427.1 → 370.0 [4] [7] [6] | | MRM Transition (IS) | m/z 432.1 → 370.0 (for 2H5-Lenvatinib) [6] |
The described method has been rigorously validated according to standard bioanalytical guidelines [4].
Table 2: Key Validation Parameters and Results
| Validation Parameter | Performance & Results |
|---|---|
| Linearity Range | Serum: 0.0800 - 400 ng/mL [4]; PBS: 0.0400 - 16.0 ng/mL [4] [5]. Other methods report 0.2-1000 ng/mL in plasma [6]. |
| Lower Limit of Quantification (LLOQ) | Serum: 0.08 ng/mL; PBS: 0.04 ng/mL [4]. |
| Accuracy & Precision | Intra- and inter-batch accuracy and precision were within acceptance criteria (typically ±15%, ±20% at LLOQ) [4]. |
| Extraction Recovery | High recovery from human biological matrices, overcoming limitations of earlier methods with low recovery (43-53%) [4]. |
| Selectivity | No significant interference from blank serum or PBS at the retention times of this compound and the IS [4] [6]. |
| Stability | This compound was stable in serum and PBS under various conditions: bench-top, freeze-thaw cycles, processed samples, and long-term frozen storage [4]. |
Reported In Vivo Finding: Application of this method in clinical studies confirmed that this compound is highly protein-bound in human serum, with binding rates reported between 97.6% and 99.0% [7] [5], consistent with the reported in vitro range of 98-99% [2].
This document provides a detailed and validated protocol for determining the protein binding of this compound in human serum using equilibrium dialysis and LC-MS/MS. The method is sensitive, selective, reproducible, and has been successfully applied in clinical trials. It provides a robust tool for researchers and drug development professionals to understand the pharmacokinetics and pharmacodynamics of this compound.
Lenvatinib is an orally administered multiple receptor tyrosine kinase inhibitor approved for treating various cancers. Understanding the impact of formulation and food on its pharmacokinetics is crucial for consistent dosing in clinical practice and trial design.
The tables below consolidate key findings on formulation comparison and food effects from pivotal studies.
Table 1: Formulation Comparison (Capsule vs. Tablet) [1]
| Pharmacokinetic Parameter | Tablet (Reference) | Capsule (Test) | Geometric Least Squares Mean Ratio (90% CI) |
|---|---|---|---|
| AUC0-∞ | Reference | Test | ~90% (CI within 80-125%) |
| AUC0-t | Reference | Test | ~90% (CI within 80-125%) |
| Cmax | Reference | Test | ~86% (CI lower bound 79.8%) |
| tmax | Median 2.0 hours | Median 2.0 hours | Comparable |
| t1/2,z | ~28 hours | Mean 27.6 hours (%CV 27.3) | Comparable |
Table 2: Effect of a High-Fat Meal on Capsule Formulation [1]
| Pharmacokinetic Parameter | Fasted State | Fed State (High-Fat Meal) | Geometric Least Squares Mean Ratio (90% CI) |
|---|---|---|---|
| AUC0-∞ | Reference | Test | ~106% (CI within 80-125%) |
| AUC0-t | Reference | Test | ~104% (CI within 80-125%) |
| Cmax | Reference | Test | ~95% (CI 72.1-126.4%) |
| tmax | Median 2 hours | Median 4 hours | Delayed |
| t1/2,z | ~28 hours | ~28 hours | Unchanged |
The primary data supporting food and formulation effects come from two randomized, two-period, crossover, phase 1 bioavailability trials.
1. Protocol: Formulation Bioequivalence Study
2. Protocol: Food Effect Study
This compound is rapidly absorbed after oral administration. In a fasted state, the time to peak plasma concentration is typically 1 to 4 hours. Its estimated absolute bioavailability is 85%. This compound has a high plasma protein binding rate (98-99%) and a terminal elimination half-life of approximately 28 hours, supporting once-daily dosing [5] [6].
Clinical data demonstrates that this compound administration is straightforward, with no requirement for dose adjustment based on food timing. The capsule formulation provides consistent systemic exposure, and its absorption, while delayed by food, is not meaningfully reduced. This profile supports flexible dosing for patients and simplifies clinical trial protocols.
The table below summarizes key efficacy outcomes from recent studies investigating lenvatinib and TACE combinations in hepatocellular carcinoma.
Table 1: Efficacy Outcomes of this compound and TACE Combinations in HCC
| Study / Combination | Patient Population | Median PFS (Months) | Median OS (Months) | Key Efficacy Findings | Reference |
|---|---|---|---|---|---|
| TACE + LEN + PD-1 Inhibitor | Intermediate-stage HCC exceeding up-to-7 criteria | 10.0 | 21.0 (vs. 16.2 for TACE+LEN) | Significantly improved PFS and delayed progression to macrovascular invasion/extrahepatic spread vs. TACE+LEN. OS benefit was not statistically significant. [1] | |
| TACE + this compound (TACE+LEN) | Intermediate-stage HCC exceeding up-to-7 criteria (control group) | 5.7 | 16.2 | Served as a comparator in the above study. [1] | |
| This compound-TACE Sequential Therapy | Unresectable HCC post-lenvatinib progression | N/A | N/A | Subsequent TACE after progression on this compound significantly improved Post-Progression Survival (PPS). [2] | |
| This compound + Radiotherapy (RT) | Advanced HCC | N/A | N/A | Demonstrated significantly superior infield control (IFC) compared to this compound + TACE. No significant OS difference. [3] |
Here are detailed methodologies for implementing the this compound-TACE combination and related in vitro experiments to model the approach.
This protocol is adapted from clinical studies for patients with intermediate-stage HCC beyond the up-to-7 criteria or unresectable HCC [1] [2].
Patient Selection Criteria
Pre-Treatment Assessments
Treatment Schedule and Dosing
Management During Therapy
Response Assessment
This protocol models the interaction between endothelial cells and HCC cells under this compound treatment, simulating its anti-angiogenic effects.
The therapeutic synergy of the this compound-TACE combination arises from targeting multiple pathways crucial for tumor survival and growth.
The diagram illustrates how TACE and this compound work synergistically:
Successful application of this combination therapy requires careful management of adverse events and understanding of resistance mechanisms.
Table 2: Common Adverse Events and Management of this compound
| Adverse Event | Incidence (Any Grade) | Grade 3/4 Incidence | Median Time to Onset | Management Strategies |
|---|---|---|---|---|
| Hypertension | Very Common | ~24% [6] | 3.0 weeks [5] [6] | Monitor BP regularly. Initiate/optimize antihypertensive therapy. Consider dose modification if uncontrolled. |
| Diarrhea | 67% [5] | 9% [5] | 12.1 weeks [5] | Provide symptomatic care (e.g., loperamide). Ensure hydration. Consider dose interruption/reduction for severe cases. |
| Fatigue/Asthenia | 67% [5] | 10% [5] | 3.0 weeks [5] | Rule out other causes. Manage supportively. Dose modification may be necessary. |
| Palmar-Plantar Erythrodysesthesia (PPES) | 33% [5] | 3% [5] | 5.9 weeks [5] | Use moisturizers, avoid friction. Dose interruption and reduction are effective. |
| Proteinuria | 32% [5] | 10% [5] | 6.1 weeks [5] | Monitor urine protein regularly. Dose reduction is required for ≥2 g/24h; interrupt for ≥3 g/24h. |
The combination of this compound and TACE represents a rational and potent treatment strategy for intermediate and advanced HCC. The synergy between locoregional cytotoxicity and systemic multi-kinase inhibition addresses key tumor survival pathways and overcomes compensatory mechanisms. Future work should focus on:
| BCLC Stage / Patient Population | Therapy Regimen | Study Design | Key Efficacy Outcomes |
|---|
| BCLC-B (Intermediate) | TACE + LEN + ICIs [1] | Real-world (n=52 vs TACE alone) | mOS: 30.9 mo mPFS: 12.3 mo ORR: 61.5% DCR: 92.3% | | BCLC-B2 (Intermediate) | Lenvatinib (Initial treatment) [2] | Prospective (n=31) | mOS: 17.0 mo mPFS: 10.4 mo ORR (mRECIST): 70.0% 1-Yr Survival: 71.0% | | BCLC-C (Advanced) | TACE + LEN + Tislelizumab [3] | Phase II (n=31) | mOS: 12.6 mo mPFS: 6.5 mo ORR (mRECIST): 74.2% | | uHCC (Mixed BCLC A/B/C) | HAIC + LEN + Immunotherapy [4] [5] | Retrospective (n=318) | mOS: 21.7 mo mPFS: 11.4 mo ORR: 47.1% Conversion Surgery Rate: 34.6% |
Precise patient selection is critical for optimizing outcomes and managing risks with this compound therapy.
This compound demonstrates efficacy in patients with high intrahepatic tumor burden, including those with main portal vein invasion or >50% liver occupation, who were excluded from the REFLECT trial [7]. The presence of distant metastasis is an independent negative prognostic factor, yet it is an indication for systemic therapy with this compound [4].
For research applications, here is a detailed protocol for the triple-therapy combination that has shown high efficacy.
1. Pre-Treatment Evaluation and Patient Preparation
2. Treatment Regimen and Dosing
3. Response and Safety Monitoring
The following diagram illustrates the treatment workflow and decision-making process for this protocol.
Understanding variables that predict treatment success can guide patient stratification.
Lenvatinib (marketed under the brand name Lenvima) is an orally administered, small molecule multi-target tyrosine kinase inhibitor (TKI). [1] [2] It functions as a potent antiangiogenic and antiproliferative agent by selectively inhibiting the kinase activities of a range of receptor tyrosine kinases involved in tumor pathogenesis. [1] [3]
The table below summarizes the current FDA-approved indications for this compound, both as a monotherapy and in combination regimens. [4] [1] [5]
Table 1: FDA-Approved Indications and Standard Dosing for this compound
| Indication | Regimen | Recommended Adult Dose | Treatment Duration |
|---|---|---|---|
| Differentiated Thyroid Cancer (DTC) | Monotherapy | 24 mg orally, once daily | Until disease progression or unacceptable toxicity [4] [6] |
| Renal Cell Carcinoma (RCC) | + Everolimus (2nd line) | 18 mg orally, once daily + Everolimus 5 mg once daily | Until disease progression or unacceptable toxicity [4] [5] [6] |
| + Pembrolizumab (1st line) | 20 mg orally, once daily + Pembrolizumab 200 mg IV every 3 weeks | Pembrolizumab: up to 24 months; this compound: until progression/toxicity [5] [6] |
| Hepatocellular Carcinoma (HCC) | Monotherapy (1st line) | <60 kg: 8 mg orally, once daily ≥60 kg: 12 mg orally, once daily | Until disease progression or unacceptable toxicity [4] [7] [6] | | Endometrial Carcinoma | + Pembrolizumab | 20 mg orally, once daily + Pembrolizumab 200 mg IV every 3 weeks | Until disease progression or unacceptable toxicity [4] [5] [6] |
This compound's broad efficacy stems from its unique mechanism, simultaneously targeting multiple kinases critical for tumor growth and maintenance. [3]
This compound exerts its pharmacological effects by inhibiting the following receptor tyrosine kinases [1] [2] [3]:
The following diagram illustrates the key signaling pathways inhibited by this compound and the rationale for its synergy with immune-checkpoint inhibitors.
The synergistic effect of this compound with immune-checkpoint inhibitors (ICIs), such as pembrolizumab, is a key area of clinical development. This compound's inhibition of angiogenesis and modulation of the tumor microenvironment (TME) can help overcome the immunosuppressive nature of tumors. This creates a more permissive environment for activated T-cells, thereby enhancing the efficacy of ICIs and leading to a more potent and durable anti-tumor response. [3]
Alternative Administration for Patients Unable to Swallow Capsules: For patients who cannot swallow capsules whole, including those with feeding tubes, a suspension can be prepared. [4] [7]
Dose interruptions and/or reductions are required to manage treatment-related adverse events. The following tables outline the standard dose reduction schemes and management strategies for specific toxicities. [5] [6]
Table 2: Recommended this compound Dose Reduction Levels by Indication
| Indication | Starting Dose | First Reduction | Second Reduction | Third Reduction |
|---|---|---|---|---|
| DTC | 24 mg daily | 20 mg daily | 14 mg daily | 10 mg daily |
| RCC (with Everolimus) | 18 mg daily | 14 mg daily | 10 mg daily | 8 mg daily |
| RCC/Endometrial (with Pembrolizumab) | 20 mg daily | 14 mg daily | 10 mg daily | 8 mg daily |
| HCC (≥60 kg) | 12 mg daily | 8 mg daily | 4 mg daily | 4 mg every other day |
| HCC (<60 kg) | 8 mg daily | 4 mg daily | 4 mg every other day | Discontinue |
Table 3: Management Guidelines for Specific Adverse Reactions
| Adverse Reaction | Grade | Recommended Action |
|---|---|---|
| Hypertension | Grade 3 (persistent despite meds) | Withhold; resume at a reduced dose when controlled to Grade ≤2. [5] [6] |
| Grade 4 | Permanently discontinue. [5] [6] | |
| Hepatotoxicity | Grade 3 or 4 | Withhold until improves to Grade 0-1; resume at reduced dose or discontinue. Permanently discontinue for hepatic failure. [5] [6] |
| Proteinuria | ≥2 g/24 hr | Withhold; resume at reduced dose when <2 g/24 hr. Permanently discontinue for nephrotic syndrome. [5] [6] |
| GI Perforation or Fistula | Any Grade (Perforation); Grade 3 or 4 (Fistula) | Permanently discontinue. [5] [6] |
| Renal Impairment/Failure | Grade 3 or 4 | Withhold until improves to Grade 0-1; resume at reduced dose or discontinue. [5] [6] |
| QTc Prolongation | >500 ms or >60 ms increase | Withhold until resolves to ≤480 ms or baseline; resume at reduced dose. [5] [6] |
| Other Adverse Reactions | Persistent/intolerable Grade 2 or 3, or Grade 4 lab abnormality | Withhold until improves to Grade 0-1; resume at reduced dose. Permanently discontinue for Grade 4 adverse reaction. [5] [6] |
The approval of this compound is supported by several pivotal clinical trials. Real-world evidence further supports its efficacy in clinical practice.
Table 4: Summary of Key Efficacy Outcomes from Clinical Studies
| Study / Indication | Regimen | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
|---|---|---|---|---|
| REFLECT (HCC) - Phase III [1] [3] | This compound vs. Sorafenib | Non-inferior to Sorafenib | 7.3 months (vs. 3.6 months with Sorafenib) | 24% (vs. 9% with Sorafenib) |
| SELECT (DTC) - Phase III [1] | This compound vs. Placebo | Not shown to be different (crossover confounded) | 18.3 months (vs. 3.6 months with Placebo) | 64.8% (vs. 1.5% with Placebo) |
| RCC - Phase II [1] | Lenvima + Everolimus vs. Everolimus | Prolonged vs. Everolimus monotherapy | 14.6 months (vs. 5.5 months with Everolimus) | - |
| Real-World (HCC) - Prospective [8] | This compound | 16.6 months | - | - |
A large-scale, prospective, real-world study in Japan confirmed the long-term efficacy of this compound in patients with unresectable Hepatocellular Carcinoma (HCC), showing a median Overall Survival (OS) of 16.6 months, which is comparable to the results from the REFLECT trial. [8] This study identified that more advanced disease and worse liver function were significantly associated with shorter OS. Specifically, the following factors were linked to poorer outcomes [8]:
This protocol is used to assess the direct inhibitory activity of this compound on its target kinases.
This protocol evaluates the direct effect of this compound on cancer cell growth.
For researchers designing preclinical and clinical studies, the following data on incidence, monitoring, and management of these adverse events is crucial.
Table 1: Hypertension and Proteinuria Incidence in Clinical Studies
| Study Population | Hypertension Incidence (All Grades / Grade ≥3) | Proteinuria Incidence (All Grades / Grade ≥3) | Key Findings & Context |
|---|---|---|---|
| uHCC (Korean PMS, 2024) [1] | 14.4% (most common ADR) | Not specified (most common ADRs were hypertension, diarrhea, PPE) | Real-world study (N=658); ADRs in 57.8% of patients, with ≥3 ADRs in 13.5%. [1] |
| Thyroid Cancer (Real-World, 2023) [2] | 76% (45% Grade 3) | 77% of hypertensive patients | Single-center cohort (N=29); hypertension correlated with lenvatinib dose. [2] |
| Japanese Thyroid Cancer (PMS, 2021) [3] | Higher incidence in Japanese population (Select trial: 87% any grade, 80% ≥G3) | Not the focus | PopPK/PD model using real-world data; higher incidence vs. overall population in clinical trials. [3] |
Recommended Monitoring Protocols:
Management and Dose Modification Strategies:
Understanding the underlying mechanisms is vital for developing mitigation strategies.
Proposed Mechanisms for this compound-Induced Hypertension: this compound, a multi-kinase inhibitor, targets Vascular Endothelial Growth Factor (VEGF) signaling pathways, which are critical for maintaining vascular homeostasis. The primary proposed mechanisms for hypertension involve vascular endothelial dysfunction [8] [9]:
The following diagram summarizes the key signaling pathways involved in this compound-induced hypertension:
Impact on Renal Function and Proteinuria: Proteinuria is a direct class effect of VEGF inhibition. VEGF is essential for maintaining the health of the glomerular filtration barrier in the kidneys. Its inhibition disrupts this structure, increasing permeability to proteins. [7] [6]
Frequently Asked Questions for a Technical Support Context
Q1: Is hypertension merely a side effect, or could it be a biomarker of efficacy?
Q2: How should we manage hypertension in our animal models for this compound?
Q3: A clinical trial subject has pre-existing proteinuria from prior bevacizumab therapy. Can they receive this compound?
| Strategy Category | Specific Approach / Target | Key Mechanism / Rationale | Research Context |
|---|---|---|---|
| Immunotherapy Combinations | Anti-PD-1/Pembrolizumab [1] [2] [3] | Reactivates T-cells; modulates immunosuppressive tumor microenvironment (TME). | Clinically explored; mixed results in post-immunotherapy patients [1]. |
| Targeted Therapy Combinations | Anti-PDGFRα (e.g., Avapritinib) [4] | Targets PDGFRA upregulation, a key mediator of lenvatinib resistance. | Preclinical (in vitro & in vivo); marked enhancement of efficacy [4]. |
| Anti-FGFR [2] | Prevents reactivation of FGF signaling, a bypass resistance pathway. | Preclinical evidence. | |
| Anti-EGFR [3] | Targets EGFR-mediated activation of pathways like ABCB1 transporter. | Preclinical evidence. | |
| HIF2α Inhibitors (e.g., Belzutifan) [5] | Counteracts hypoxia-induced resistance caused by anti-angiogenic therapy. | Early clinical trials (e.g., with this compound in RCC) [5]. | |
| Inhibition of Specific Resistance Pathways | PFKFB4 Knockdown [6] | Target identified via gene signature; inhibition restores drug sensitivity. | Preclinical (in vitro); found to enhance anti-proliferative & pro-apoptotic effects [6]. |
| USP22-JMJD8 Axis Inhibition [3] | Targets a downstream axis that promotes resistance. | Preclinical evidence. | |
| LAPTM5 Knockdown [3] | Identified via CRISPR screen; inhibition can reverse resistance. | Preclinical evidence. |
Understanding the underlying mechanisms of resistance is crucial for selecting the right combination strategy. Research has identified several key pathways, visualized in the diagram below.
To help monitor treatment response and identify the emergence of resistance, several biomarkers are being validated. The table below categorizes these predictive markers.
| Biomarker Category | Specific Example(s) | Clinical/Research Relevance |
|---|---|---|
| Established Clinical Biomarkers | Alpha-fetoprotein (AFP) [7] | Applied in clinical practice; early changes predict response. |
| Systemic Inflammatory Indicators (NLR, PLR) [7] | Applied in clinical practice; elevated levels correlate with poorer outcomes. | |
| Liver Function Scores (ALBI score) [7] | Applied in clinical practice; baseline and on-treatment changes are prognostic. | |
| Emerging Resistance & Prognostic Signatures | 4-Gene Signature (ALPK3, SLC2A2, CTSV, PFKFB4) [6] | Validated prognostic signature; high score linked to aggressive features & TACE resistance. |
| PDGFRA Expression Levels [4] | Preclinical; high expression mediates resistance; low expression predicts better response. | |
| Exploratory Biomarkers | Non-coding RNAs (e.g., lncRNA HOTAIRM1, circMED27) [2] [3] | Under investigation; involved in resistance via autophagy activation & other pathways. |
| Genetic Polymorphisms (e.g., CYP3A4) [8] | Under investigation; may influence drug metabolism and exposure. |
For researchers aiming to investigate this compound resistance in the lab, here are detailed methodologies for two key approaches.
This is a foundational step for in vitro resistance studies [6].
This protocol validates the efficacy of combination strategies against this compound resistance [4].
The table below summarizes findings from recent clinical and real-world studies on lenvatinib dose reduction, primarily in advanced endometrial cancer (EC) in combination with pembrolizumab.
| Study / Context | Patient Population | Dosing Strategy | Key Findings on Efficacy | Key Findings on Toxicity & Management |
|---|---|---|---|---|
| Real-World Analysis (2025) [1] | Advanced recurrent EC (n=92) | Reduced (≤10 mg) vs. Higher (>10 mg) starting dose | Age-adjusted analysis showed significantly higher hazard of progression or death (HR: 2.92) in reduced-dose group [1]. | 74% experienced Grade ≥2 AEs; half had treatment interruptions, 36% discontinued [1]. |
| Retrospective Cohort (2025) [2] | MMRp advanced EC (n=369) | 20 mg daily vs. <20 mg daily vs. 20 mg (5 days/week) | No difference in 6-month PFS (40.2% vs. 33.8%) or median PFS (both 4.2 months) between 20 mg and <20 mg groups [2]. | Significantly fewer dose reductions with <20 mg start; no difference in AE-related discontinuation [2]. |
| Official Guidelines [3] [4] | EC with pembrolizumab | Starting dose: 20 mg daily | Protocol-defined dose modifications for adverse events [3] [4]. | For persistent Grade 2 or Grade 3 AEs, interrupt and then reduce in steps: 14 mg → 10 mg → 8 mg [3] [4]. |
Understanding this compound's multi-target mechanism is crucial for designing combination therapies and overcoming resistance.
The following diagram illustrates the key mechanisms of this compound and the associated emergent resistance pathways.
Emerging research indicates several potential mechanisms behind acquired resistance to this compound, which present both challenges and opportunities for novel therapeutic strategies [6] [7]:
For researchers designing preclinical and clinical studies, here are key methodologies and innovative approaches.
The decision to interrupt or modify lenvatinib dosing is primarily driven by the management of Adverse Events (AEs). The goal is to manage toxicity effectively while preserving the anti-tumor efficacy of the treatment [1] [2].
The table below summarizes the general principles for dose modification based on AE severity, typically graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
| AE Severity Grade | Recommended Action | Dosing Guidance Post-Interruption |
|---|---|---|
| Grade 1 | Generally, no interruption required. | Continue at same dose. |
| Persistent or Intolerable Grade 2 | Interrupt treatment until symptoms improve to Grade 0-1 or baseline. | Resume at the same or a reduced dose. |
| Grade 3 | Interrupt treatment until symptoms improve to Grade 0-1 or baseline. | Resume at a reduced dose. |
| Grade 4 | Permanently discontinue treatment. | - |
Evidence from clinical studies shows that while treatment interruptions are common and necessary for safety, their duration can influence clinical outcomes.
| Study Focus / Patient Group | Impact of Dose Interruption on Efficacy |
|---|---|
| Radioiodine-Refractory Differentiated Thyroid Cancer (SELECT trial) [3] [4] | This compound improved PFS vs. placebo regardless of interruption. However, shorter interruptions (<10% of treatment duration) were associated with significantly longer PFS than longer interruptions (≥10%). |
| Real-World Renal Cell Carcinoma (this compound + Pembrolizumab) [5] | Treatment interruptions (68%) and dose reductions (56%) due to AEs were very common. These adjustments did not adversely impact reported outcomes (66% ORR). |
| Advanced HCC - Planned Drug Holiday [6] | A "planned drug holiday" strategy (intentional, scheduled interruptions) showed significantly longer PFS, TTF, and OS compared to conventional daily administration, with less intolerable toxicity. |
Beyond reactive interruptions, several proactive dosing strategies have been investigated to improve the tolerability and efficacy of this compound:
Proactive management of specific AEs is critical to minimize the need for treatment interruptions. The following workflow and table detail the management protocol for common AEs.
For researchers, the key management strategies for the most common AEs are as follows [8] [1]:
| Adverse Reaction | Prophylactic & Supportive Management |
|---|---|
| Hypertension | Control BP prior to treatment initiation. Monitor regularly. Institute or adjust antihypertensive medication for sustained hypertension. |
| Diarrhea | Promptly initiate antidiarrheal agents (e.g., loperamide). Ensure hydration. |
| Fatigue | Rule out other causes (e.g., hypothyroidism). Provide supportive care and nutritional support. |
| Decreased Appetite/Weight | Provide early nutritional counseling and support. |
| Hand-Foot Skin Reaction (HFSR) | Use moisturizers, wear comfortable footwear. For management, use topical urea-based creams. |
| Proteinuria | Monitor urine protein regularly. For confirmed proteinuria, interrupt treatment and resume at a reduced dose once proteinuria resolves. |
| Hypothyroidism | Monitor TSH levels and initiate thyroid hormone replacement therapy as needed. |
When designing experimental protocols or troubleshooting guides, please consider these core principles derived from the clinical data:
What is the clinical significance of HFS in patients treated with lenvatinib? HFS is a common dermatologic adverse reaction to tyrosine kinase inhibitors like this compound. It is characterized by skin changes including erythema, desquamation, hyperkeratosis, and sometimes blistering or ulceration on the palms and soles [1]. Managing HFS is crucial as it can significantly impair a patient's quality of life and may lead to dose reduction or treatment discontinuation, potentially compromising the anti-tumor efficacy of the therapy [1] [2].
Is there a correlation between serum this compound concentration and HFS severity? Yes, emerging evidence from therapeutic drug monitoring suggests a positive correlation. One case report documented that the severity of HFS increased from grade 1 to grade 2 when the serum this compound concentration rose from a median of 22.5 ng/mL to 42.1 ng/mL following a dose increase. This indicates that there may be an overlap between the drug concentrations required for metastatic suppression and those that induce HFS [3].
How does the HFS profile of this compound compare to sorafenib? A large retrospective study shows that while HFS occurs with both drugs, its frequency and severity are notably higher with sorafenib. The table below summarizes the key comparative data from the study [1]:
| Feature | This compound | Sorafenib |
|---|---|---|
| HFS Incidence | 26.7% (43/165) | 47.4% (35/74) |
| High-Grade (G3/G4) HFS | 7.0% (3/43) | 45.7% (16/35) |
| Dose Reduction due to HFS | 1.8% (3/165) | 25.7% (19/74) |
| Median Latency to Onset | 2.9 months | 27 days |
The following table consolidates quantitative findings on HFS from clinical observations, which can inform risk assessment and monitoring protocols in clinical trials [1] [3]:
| Parameter | Observation |
|---|---|
| Reported Incidence in Clinical Trials | 31.8% [1] |
| Real-World Incidence | 26.7% [1] |
| Reported Serum Level in Grade 1 HFS | Median 22.5 ng/mL [3] |
| Reported Serum Level in Grade 2 HFS | Median 42.1 ng/mL [3] |
| Typical Management for Severe HFS | Dose reduction, treatment interruption, and corticosteroids (e.g., prednisolone 30mg/day) [2]. |
This methodology is based on a case study where serum drug concentration monitoring was used to manage HFS [3].
The following diagrams illustrate the hypothesized mechanism of HFS and a standardized clinical management approach, which can be valuable for developing intervention strategies.
Diagram 1: Proposed mechanism for this compound-induced HFS. This compound inhibits multiple kinase receptors (VEGFR, PDGFR, FGFR) in skin capillaries, leading to angiogenesis inhibition. This is hypothesized to cause cellular stress in rapidly dividing skin cells on pressure-bearing areas, triggering inflammation and resulting in HFS symptoms [1].
Diagram 2: Clinical management workflow for this compound-induced HFS. This algorithm outlines standardized steps based on HFS severity. For Grade 1, continue therapy with monitoring. For Grade 2, initiate topical care and implement a dose reduction. For severe Grade 3, temporarily interrupt therapy and consider systemic corticosteroids before resuming at a reduced dose [1] [2].
For researchers designing clinical or pre-clinical studies on dose intensity, recent investigations focus on starting with lower doses or using algorithm-driven variable dosing to improve the therapeutic window.
Table 1: Strategies for Lenvatinib Dose Optimization
| Strategy | Rationale & Target Population | Key Efficacy Findings | Key Safety Findings |
|---|---|---|---|
| Very Low/Low Starting Dose (4-10 mg/day) [1] | Manage frail patients (e.g., advanced age, comorbidities, locally invasive disease); balance efficacy and safety [1]. | 26.6% partial response; 53.3% non-progression [1]. | 80% experienced AEs, mainly moderate grade; may minimize severe AEs like fistulas [1]. |
| AI-Assisted Personalized Dosing [2] | Overcome resistance/intolerance in patients with prior loss of response; introduce variability within physician-approved ranges [2]. | 80% disease control rate (40% partial response, 40% stable disease); reduced tumor markers in 75% of thyroid cancer patients [2]. | No Grade 4 AEs reported; suggests manageable safety profile and potential to improve tolerability [2]. |
A significant research focus is understanding and reversing acquired this compound resistance, particularly in Hepatocellular Carcinoma (HCC). The following experimental models and mechanistic insights can guide your bench research.
Table 2: Experimentally Established this compound-Resistant (LR) Cell Models
| Cell Line | Method for Generating LR Cells | Key Characteristics of LR Cells | Potential Uses |
|---|---|---|---|
| Huh7-LR & HepG2-LR [3] | Gradual exposure to increasing this compound concentrations; maintained in 5µM (Huh7) or 15µM (HepG2) this compound [3]. | Enhanced glycolytic phenotype; aberrant PI3K/AKT/HIF-1α pathway activation [3]. | Test agents targeting glycolysis (e.g., PI3K inhibitor LY294002) to restore sensitivity [3]. |
| Lm3-LR & Huh7-LR [4] [5] | Chronic exposure of parental cells to this compound [5]. | Upregulation of ceramide synthase 6 (CERS6); altered mitochondrial morphology [4]. | Test agents targeting lipid metabolism and ER stress (e.g., Melatonin) to reverse resistance [4]. |
The diagrams below summarize two key resistance pathways identified in the search results, which you can use as a reference for your experiments.
Diagram 1: CERS6-ATF4-NRF1 Pathway in HCC Resistance
This diagram illustrates the mechanism by which melatonin can reverse this compound resistance in HCC cells by regulating ER stress and mitochondrial biogenesis [4] [5].
Diagram 2: PI3K/AKT/HIF-1α Pathway & Glycolysis in Resistance
This diagram shows how inhibition of the PI3K/AKT/HIF-1α pathway can suppress glycolysis and restore this compound sensitivity in resistant HCC cells [3].
Here are detailed methodologies for key experiments cited in the research, which you can adapt in your laboratory.
Here are answers to specific technical questions a researcher might encounter.
Q: What is a reliable method to confirm successful establishment of this compound-resistant cells?
Q: We are working on a novel combination therapy. What are critical safety endpoints to monitor in animal models?
Q: Are there any ongoing clinical trials exploring this compound combination therapies that we should benchmark against?
Lenvatinib has a complex interaction profile. The table below summarizes the quantitative data on its interactions and common adverse events.
| Category | Details |
|---|---|
| Total Drug Interactions [1] [2] | 322 |
| Major Drug Interactions [1] [2] | 72 |
| Moderate Drug Interactions [1] [2] | 248 |
| Common Adverse Events (AEs) | Hypertension, fatigue, diarrhea, decreased appetite, palmar-plantar erythrodysesthesia (PPE) syndrome, proteinuria, weight loss [3]. |
| Unexpected AEs (Per FAERS) | Interstitial lung disease, pneumothorax, hypophysitis, failure to thrive, limbic encephalitis [4]. |
A 2025 pharmacovigilance study analyzing the FDA FAERS database found that the gastrointestinal system had the most AE signals for both this compound monotherapy and its combination with pembrolizumab. However, the profiles differed [5]:
Proactive monitoring and dose management are essential for managing patients on this compound in clinical trials. The following diagram outlines the core workflow for AE monitoring and intervention:
The key parameters and management strategies based on clinical data and prescribing information are below [3] [6]:
| Parameter / AE | Monitoring Frequency & Method | Management Actions |
|---|
| Blood Pressure | Before treatment, weekly for 1st month, then at least monthly [6]. | Grade 3: Withhold until controlled with antihypertensives, then resume at reduced dose. Grade 4: Permanently discontinue [6]. | | Cardiac Function | Monitor for symptoms of cardiac dysfunction. ECG monitoring if co-administered with QT-prolonging drugs [7] [6] [8]. | Grade 3: Withhold until improvement, then resume at reduced dose or discontinue. Grade 4: Permanently discontinue [6]. | | Liver Function (ALT, AST, Bilirubin) | Before treatment and periodically during treatment [6]. | Grade 3 or 4: Withhold until improvement, then resume at reduced dose or discontinue. Hepatic Failure: Permanently discontinue [6]. | | Renal Function & Proteinuria | Urinalysis before treatment and periodically during treatment. For proteinuria ≥1+, obtain 24-hour urine protein [3] [6]. | Proteinuria ≥2g/24h: Withhold this compound. Nephrotic Syndrome: Permanently discontinue [6]. | | Thyroid Function | Monitor TSH levels before and during treatment [3] [9]. | Manage hypothyroidism per standard medical practice. | | General AEs (e.g., fatigue, diarrhea, PPE) | Monitor for symptoms continuously. | For persistent/intolerable Grade 2 or 3 AEs, or Grade 4 lab abnormalities: Withhold until improvement to Grade ≤1, then resume at reduced dose [6]. |
For researchers analyzing post-marketing data, disproportionality analysis of pharmacovigilance databases like the FDA Adverse Event Reporting System (FAERS) is a key methodology.
Protocol: Disproportionality Analysis for AE Signal Detection [4] [5]
START_DT) and the event date (EVENT_DT). Use methods like Kaplan-Meier curves to characterize temporal distributions [5].Research into alternative dosing schedules can inform clinical trial design aimed at improving tolerability. A "weekends-off" strategy (5 days on/2 days off) has been investigated in unresectable hepatocellular carcinoma (HCC) [9].
Cmax) correlated with anti-tumor effect, while allowing a periodic break from the area under the curve (AUC) exposure correlated with AEs, potentially enabling vascular recovery in healthy organs [9].
The table below summarizes key biomarkers applied in clinical practice or identified as highly relevant for predicting response to this compound in Hepatocellular Carcinoma (HCC). These are primarily based on retrospective studies [1].
| Biomarker Category | Specific Biomarker(s) | Clinical Utility & Association | Example Cut-off / Assessment Time |
|---|---|---|---|
| Serum Tumor Marker | Alpha-fetoprotein (AFP) | Early reduction post-treatment associated with better response [1]. | 200 ng/mL; assessment from baseline to 1 month [1]. |
| Liver Function & Nutrition | Albumin-Bilirubin (ALBI) Score | Assesses liver function reserve; lower scores (better function) predict longer survival [1]. | ALBI score: -2.44; assessment at 6 months [1]. |
| Systemic Inflammation | Neutrophil-to-Lymphocyte Ratio (NLR) | Lower baseline values and early reduction post-treatment correlate with improved survival [1]. | NLR: 2.47; assessment at 100, 200, and 300 days [1]. |
| Systemic Inflammation | Platelet-to-Lymphocyte Ratio (PLR) | Lower baseline values are associated with better treatment outcomes [1]. | PLR: 150; assessment at 100, 200, and 300 days [1]. |
| Systemic Inflammation | C-reactive Protein (CRP) / CRP-to-Albumin Ratio (CAR) | Lower baseline levels correlate with improved survival [1]. | CAR: 0.108; assessment at 4 or 12 weeks [1]. |
| Body Composition | Psoas Muscle Mass Index (PMI) | Higher muscle mass (lower sarcopenia) is associated with better outcomes [1]. | Male: 5.66 cm²/m²; Female: 4.61 cm²/m² [1]. |
The table below lists biomarkers that are currently under investigation. These show promise but require further validation before clinical application [2] [3] [4].
| Biomarker Category | Specific Biomarker(s) | Potential Predictive Value |
|---|---|---|
| Serum Growth Factors | FGF19, FGF21, FGF23 | Early increases in FGF19/FGF23 post-lenvatinib may correlate with tumor response. High baseline FGF21 may predict longer OS with this compound vs. sorafenib [4]. |
| Serum Growth Factors | VEGF, ANG2 (Angiopoietin-2) | Higher baseline levels are prognostic for shorter Overall Survival (OS) in HCC patients [4]. |
| Gene Expression Signatures | This compound Resistance-Related Genes (e.g., ALPK3, SLC2A2, CTSV, PFKFB4) | A signature of four genes can stratify patients into high- and low-risk groups. High-risk is linked to aggressive tumor features and treatment resistance [3]. |
| Genetic Alterations | TP53 mutations | High-risk patients (per the gene signature above) show a predisposition for TP53 mutations, which is associated with a worse prognosis [3]. |
| Molecular Subtypes | VEGF/FGF-enriched tumor group | Patients with tumors enriched in VEGF/FGF pathway gene expression showed improved OS with this compound compared to an intermediate expression group [4]. |
Here are detailed methodologies for some of the key experiments cited in the research.
This protocol is based on the analysis performed in the REFLECT trial to measure pharmacodynamic changes in serum biomarkers [4].
This workflow describes the computational process for identifying and validating a gene signature associated with this compound resistance, as outlined in a 2025 study [3].
Q1: Are there any validated biomarkers to select patients for this compound plus pembrolizumab therapy in cancers other than HCC? A1: In a study on advanced endometrial carcinoma, common biomarkers like T-cell–inflamed gene expression profile (TcellinfGEP) and tumor mutational burden (TMB) were not predictive of response to the this compound plus pembrolizumab combination. The study concluded that these biomarkers should not be used for patient selection in this context, and efficacy was observed regardless of biomarker status [5].
Q2: What is a common challenge when investigating biomarkers for this compound in HCC? A2: A major challenge is the molecular heterogeneity of HCC. Furthermore, advanced disease is often diagnosed radiologically without a biopsy, leading to a paucity of available tumor tissue for analysis. This has shifted significant biomarker discovery efforts towards using serum biomarkers [4].
Q3: How can a high-risk score from a this compound resistance gene signature inform clinical practice? A3: Patients stratified into the high-risk group by a 4-gene signature (ALPK3, SLC2A2, CTSV, PFKFB4) were characterized by a higher likelihood of TP53 mutations, aggressive tumor features, and resistance to various treatments, including chemotherapy and transcatheter arterial chemoembolization (TACE). This suggests the signature could help guide more personalized treatment plans by identifying patients who may not respond well to standard therapies [3].
The following diagram outlines a generalized workflow for integrating biomarker analysis into a clinical study of this compound, synthesizing common elements from the reviewed literature.
A 2025 meta-analysis of eight Phase 3 trials offers a high-level view of how first-line ICI and targeted therapy (ICI-TT) combinations, which include lenvatinib + ICI regimens, compare to sorafenib or this compound (S/L) monotherapy [1] [2].
The table below summarizes the pooled efficacy and safety outcomes from this analysis:
| Outcome Measure | Result for ICI-TT vs. S/L Monotherapy | Statistical Significance |
|---|---|---|
| Objective Response Rate (ORR) | Odds Ratio (OR): 3.93 (95% CI 2.64-5.85) | Significantly improved [1] [2] |
| Progression-Free Survival (PFS) | Hazard Ratio (HR): 0.62 (95% CI 0.54-0.71) | Significantly improved [1] [2] |
| Overall Survival (OS) | Hazard Ratio (HR): 0.71 (95% CI 0.62-0.82) | Significantly improved [1] [2] |
| Grade 3-5 Treatment-Related Adverse Events | Relative Risk (RR): 1.13 (95% CI 0.96-1.33) | Not significantly increased [1] [2] |
| Serious Treatment-Related Adverse Events | Relative Risk (RR): 1.97 (95% CI 1.50-2.60) | Significantly increased [1] [2] |
This data indicates that ICI-based combinations, as a class, offer superior efficacy over monotherapy without a significant increase in the most severe adverse events, though the risk of serious adverse events requires careful management [1] [2].
The robust clinical efficacy of the this compound-ICI combination is rooted in its multi-targeted attack on the tumor and its microenvironment. This compound and ICIs work through complementary mechanisms.
The diagram and points below elaborate on this synergistic mechanism:
The following table outlines the methodologies from pivotal studies that underpin the efficacy and mechanistic data for this compound-ICI combinations.
| Study Focus | Key Experimental Methods | Relevant Citation |
|---|
| Clinical Efficacy (Meta-Analysis) | Data Sources: Systematic search of PubMed & conference proceedings up to June 2025. Eligibility: Phase 3 RCTs in u/aHCC, first-line ICI-TT vs. S/L. Outcomes: Pooled HRs for OS/PFS, ORs for ORR, RRs for AEs using fixed/random-effects models. | [1] [2] | | Mechanism & Multi-Omics Analysis | Samples: Pre-/on-treatment tumor tissue & blood from HCC patients. Analyses: RNA sequencing (Nanostring PanCancer IO360 panel), imaging mass cytometry, T-cell receptor (TCR) repertoire analysis. Data Integration: Immune transcriptome profiling, cell population quantification (CIBERSORT), pathway analysis (GSEA). | [5] | | Synergistic Mechanism (Bioinformatics) | Data Mining: TCGA pan-cancer data (UALCAN, cBioPortal). Analyses: Target gene expression, mutation/CNA driver status, pathway enrichment (GO/KEGG), correlation with immune cell infiltration (TIMER, CIBERSORT). | [4] |
For researchers and drug development professionals, the data suggests several key considerations:
The cross-validation study was designed to ensure that lenvatinib concentration data from different laboratories and clinical trials could be reliably compared. The core methodology is summarized below [1].
Summary of Bioanalytical Methods Used in Cross-Validation [1]
| Laboratory | Assay Range (ng/mL) | Internal Standard (IS) | Sample Extraction Method | Sample Volume (mL) |
|---|---|---|---|---|
| A (Asia) | 0.1–500 | ER-227326 | Liquid-Liquid Extraction (Diethyl ether) | 0.2 |
| B (US) | 0.25–250 | 13C6 this compound | Protein Precipitation | 0.05 |
| C (US) | 0.25–250 | 13C6 this compound | Liquid-Liquid Extraction (MTBE-IPA) | 0.1 |
| D (EU) | 0.1–100 | ER-227326 | Liquid-Liquid Extraction (Diethyl ether) | 0.2 |
| E (Asia) | 0.25–500 | ER-227326 | Solid Phase Extraction | 0.1 |
The general workflow for method development and validation involved several key stages, which are visualized in the following diagram:
The cross-validation study demonstrated that the different methods produced comparable results, which is crucial for combining data from global clinical trials.
Quantitative Cross-Validation Results [1]
| Performance Metric | Result | Acceptance Criteria |
|---|---|---|
| Accuracy of QC Samples | Within ±15.3% | Typically within ±15% (±20% at LLOQ) |
| Percentage Bias for Clinical Samples | Within ±11.6% | Not specified in source, lower is better |
This cross-validation study successfully demonstrated that despite differences in specific methodologies across the five laboratories, all seven bioanalytical methods for this compound produced comparable results for both QC and clinical samples [1]. This provides a high level of confidence for researchers and regulators that pharmacokinetic data for this compound can be reliably compared across different global study sites.
| Cancer Type | Comparator(s) | Country | Key Metric(s) | Conclusion on Cost-Effectiveness | Source / Context |
|---|
| Advanced Renal Cell Carcinoma (RCC) | Sunitinib [1] | China & U.S. | China: ICER $106,749/QALY U.S.: ICER $414,672/QALY | Not cost-effective (ICERs > thresholds of $38,024 and $100,000) [1]. | this compound + Pembrolizumab vs. Sunitinib [1]. | | | Sunitinib [1] | China & U.S. | China: ICER $44,353/QALY U.S.: ICER $292,653/QALY | Not cost-effective [1]. | this compound + Everolimus vs. Sunitinib [1]. | | Unresectable Hepatocellular Carcinoma (HCC) | Sorafenib [2] | Australia | ICER A$33,028/QALY | Cost-effective (64% probability at A$50,000/QALY threshold) [2]. | this compound vs. Sorafenib [2]. | | | Sorafenib [3] | Iran | this compound cost: $9,607; Sorafenib: $11,158 this compound QALY gain: 0.14 | Cost-effective and cost-saving [3]. | this compound vs. Sorafenib [3]. | | | Sorafenib, TREM+DURV, ATEZ+BEV [4] | Canada | Vs. Sorafenib: Saves $3,299 & gains 0.52 QALYs Vs. TREM+DURV: Saves $95,724 & gains 0.14 QALYs Vs. ATEZ+BEV: Saves $130,603 but loses 0.20 QALYs | Dominant (more effective & less costly) vs. Sorafenib & TREM+DURV. Not cost-effective vs. ATEZ+BEV (ICER: $642,499/QALY) [4]. | this compound vs. key funded comparators; uses recent data (LEAP-002 trial) [4]. | | Radioiodine-Refractory Differentiated Thyroid Cancer (RR-DTC) | Sorafenib [5] | U.S. | this compound PPPM: $146,700 Sorafenib PPPM: $102,999 | Higher cost, though offers superior outcomes; budget impact analysis shows significant cost increase [5]. | Budget analysis, not a full cost-effectiveness study [5]. |
The studies referenced above primarily use model-based economic evaluations to estimate long-term costs and health outcomes based on short-term clinical trial data. The core methodology can be summarized as follows:
This diagram outlines the standard workflow for model-based cost-effectiveness analysis in oncology. OS: Overall Survival; PFS: Progression-Free Survival; QoL: Quality of Life.
| Clinical Setting (Patient Population) | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) | Key Study References |
|---|---|---|---|---|
| Unresectable Advanced HCC (BCLC stage B or C) | 69.7% (95% CI: 51.3–84.4%) | 9.7 months (95% CI: 9.3–11.6) | 17.4 months (95% CI: 15.4–24.3) | [1] |
| High-Risk HCC (Vp4 PVTT and/or bile duct invasion and/or tumor occupancy ≥50%) | 76.7% (per mRECIST) | 9.6 months | 19.3 months | [2] |
| Large HCC with Major PVTT (Tumor >10 cm + Vp3/Vp4 PVTT) | 57.7% (Intrahepatic, per mRECIST) | 7.4 months | 21.2 months | [3] |
| Advanced Intrahepatic Cholangiocarcinoma (ICC) | 43.1% (per RECIST 1.1) | 12.0 months | 16.8 months | [4] |
> Note on Metrics: ORR (Objective Response Rate) is the proportion of patients with a predefined reduction in tumor size. mPFS (median Progression-Free Survival) is the time during which the disease does not worsen. mOS (median Overall Survival) is the time from diagnosis or start of treatment until death. CI = Confidence Interval.
The potent efficacy of the triple therapy stems from the complementary and synergistic mechanisms of its components, which attack the tumor through different pathways.
This compound primarily inhibits tumor growth and angiogenesis by targeting key tyrosine kinase receptors [5] [6].
HAIC involves the direct, continuous infusion of chemotherapeutic agents (e.g., the FOLFOX regimen: Oxaliplatin, Leucovorin, 5-Fluorouracil) into the hepatic artery, which is the primary blood supply for liver tumors [1] [8].
Programmed Death-1 (PD-1) inhibitors are immune checkpoint blockers that prevent tumor cells from exploiting the PD-1 pathway to deactivate T-cells [8] [5].
The following diagram illustrates how these three therapies work together synergistically.
For researchers, here are the detailed methodologies commonly used in the cited clinical studies for the triple therapy regimen.
The technical procedure and drug administration for HAIC are standardized across studies [1] [8] [3].
Catheterization Process:
Chemotherapy Regimen (mFOLFOX):
Treatment Cycles: This cycle is typically repeated every 3-4 weeks. Patients often receive 2-6 cycles, with continuation based on treatment response and tolerability [8] [2].
The field continues to evolve with ongoing research. The CHANCE 2416 study is a notable multicenter, retrospective target trial emulation explicitly designed to compare the triple therapy (H+L+P) versus the doublet (L+P) in advanced HCC with high tumor burden and portal vein tumor thrombus, with overall survival as the primary endpoint [10].
Furthermore, research is actively investigating mechanisms of resistance to this compound, exploring pathways such as epithelial-mesenchymal transition (EMT) and ferroptosis to develop strategies to overcome it [7] [6].
| Cancer Type | Treatment Line & Regimen | Comparison | Median PFS (Months) | Hazard Ratio (HR) for PFS | Key Subgroup Findings |
|---|
| Advanced Renal Cell Carcinoma (aRCC) [1] | First-line (pembrolizumab + lenvatinib) | vs. Sunitinib | Longest among 6 regimens (value not specified) | Not specified | In favorable-risk pts: No significant PFS advantage over sunitinib. [1] In intermediate-poor risk pts: Significant PFS improvement vs. sunitinib. [1] | | Advanced Renal Cell Carcinoma (ccRCC) [2] [3] | Second-line (this compound + everolimus) | vs. Cabozantinib | 15.7 vs. 10.2 | HR 0.51 (95% CI 0.29-0.89); P=0.02 [2] [3] | PFS benefit observed in pts post-PD-1/PD-L1 immunotherapy. [2] [3] | | Radioiodine-Refractory Differentiated Thyroid Cancer [4] | Therapy (this compound) | vs. Placebo | 18.3 vs. 3.6 | HR 0.21 (99% CI 0.14-0.31); P<0.001 [4] | A PFS benefit was observed in all pre-specified subgroups. [4] | | Hepatocellular Carcinoma (HCC) [5] | Second-line (this compound) | vs. Sorafenib | 5.5 vs. 2.6 | HR 0.41; P<0.001 [5] | Benefit persisted in pts with primary resistance to prior immunotherapy (Atezolizumab+Bevacizumab). [5] | | Hepatocellular Carcinoma (HCC) [6] | First-line (this compound) | vs. Sorafenib | Significantly longer (specific value varies by study) | N/A (Meta-analysis of real-world studies) [6] | this compound showed superior PFS in a meta-analysis of real-world evidence. [6] |
To help you evaluate the quality of the data, here are the methodologies for the key studies cited above.
Study 1: Indirect Comparison in First-line aRCC (2023) [1]
Study 2: LenCabo Phase II Trial in Second-line RCC (2025) [2] [3]
Study 3: LEVIATHAN Observational Study in Second-line HCC (2025) [5]
This compound is a multi-targeted tyrosine kinase inhibitor. Its broad activity across multiple signaling pathways is key to its efficacy in various cancer types. The diagram below illustrates its primary targets.
| Treatment Regimen | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) | Source / Study Context |
|---|---|---|---|---|
| Lenvatinib | 26.1% (per mRECIST) | 5.9 months (median) | Not Reached (median) | Real-World Study vs. Atezolizumab+Bevacizumab [1] |
| Atezolizumab + Bevacizumab | 41.3% (per mRECIST) | 5.3 months (median) | Not Reached (median) | Real-World Study vs. This compound [1] |
| This compound | 24% (per RECIST 1.1) | 7.3 months (median) | 13.6 months (median) | REFLECT Phase 3 Trial vs. Sorafenib [2] [3] |
| Sorafenib | 9% (per RECIST 1.1) | 3.6 months (median) | 12.3 months (median) | REFLECT Phase 3 Trial vs. This compound [2] |
| This compound (pooled data) | Significantly higher than Sorafenib | Significantly longer than Sorafenib | Significantly longer than Sorafenib | Meta-analysis of Real-World Studies [4] |
The validity of comparative data depends heavily on the design and methodology of the clinical trials. Here are the details of the key studies cited:
REFLECT Trial (Phase III): This was a multicenter, randomized, open-label, non-inferiority trial [2] [3]. It compared this compound to Sorafenib as a first-line treatment in patients with unresectable HCC.
Real-World Study (Atezolizumab + Bevacizumab vs. This compound): This was a retrospective, single-center cohort study [1].
This compound is a multi-targeted tyrosine kinase inhibitor (TKI). Its anti-tumor activity in HCC is primarily driven by its potent inhibition of key receptors involved in tumor angiogenesis and growth [2] [5] [3].
The following diagram illustrates its primary molecular targets and the resulting anti-tumor effects.